Citronellyl cinnamate

Overview

Description

Citronellyl cinnamate is an organic compound belonging to the class of fatty alcohol esters. It is an ester derivative of citronellol and cinnamic acid. This compound is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl cinnamate can be synthesized through the esterification of citronellol with cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using techniques such as distillation and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Citronellyl cinnamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and acids.

Reduction: It can be reduced to form citronellol and cinnamic alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Citronellal, cinnamic acid.

Reduction: Citronellol, cinnamic alcohol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Citronellyl cinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: It is investigated for its potential antimicrobial and antifungal properties.

Medicine: Research explores its potential as a bioactive compound with therapeutic properties.

Industry: It is used in the formulation of perfumes, cosmetics, and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism of action of citronellyl cinnamate involves its interaction with cellular membranes and enzymes. It is believed to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Citronellyl acetate: Another ester of citronellol, known for its fruity aroma.

Cinnamyl acetate: An ester of cinnamic acid, used in fragrances and flavors.

Geranyl cinnamate: An ester of geraniol and cinnamic acid, with a similar floral aroma

Uniqueness: Citronellyl cinnamate is unique due to its specific combination of citronellol and cinnamic acid, which imparts a distinct aroma profile. Its antimicrobial properties and potential therapeutic applications further distinguish it from other similar compounds .

Biological Activity

Citronellyl cinnamate is an ester derived from citronellol and cinnamic acid, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in pharmaceuticals, cosmetics, and agriculture due to its antimicrobial, antioxidant, and insecticidal properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

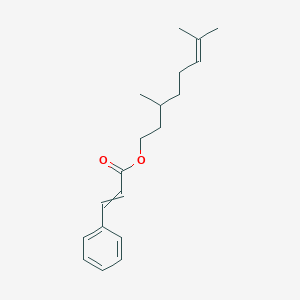

This compound is characterized by its pleasant aroma and is often used as a flavoring agent and fragrance in consumer products. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₃₄O₂

- Molecular Weight : 278.47 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Zanetti et al. (2021) evaluated the antimicrobial effects of various cinnamic acid esters, including this compound. The results demonstrated that these compounds were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 |

| Geranyl Cinnamate | 18 |

| Benzyl Cinnamate | 20 |

The above table summarizes the antimicrobial efficacy of this compound compared to related compounds.

2. Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant capacity was assessed using the DPPH radical scavenging assay.

- IC₅₀ Value : The IC₅₀ value for this compound was found to be 149.8 mg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC₅₀ = 0.002 mg/mL) .

3. Insecticidal Activity

The insecticidal properties of this compound have been investigated with promising results. A study focused on its larvicidal effects against Aedes aegypti, the mosquito responsible for transmitting diseases such as dengue fever.

- Larvicidal Efficacy : this compound showed a significant reduction in larval survival rates at concentrations above 100 mg/L, making it a potential candidate for natural insecticides .

Case Study 1: Synthesis and Evaluation of this compound

In a study conducted by Zanetti et al., this compound was synthesized via enzymatic esterification using lipase as a catalyst. The conversion rates achieved were notable:

- Conversion Rates :

- Citronellol to this compound: 58.7%

- Geraniol to Geranyl Cinnamate: 69%

The study highlighted the efficiency of using biocatalysts for producing esters with desirable biological activities .

Case Study 2: Toxicity Assessment

The toxicity of this compound was assessed using Artemia salina as a model organism. The lethal dose (LD₅₀) was determined to evaluate its safety profile:

- LD₅₀ :

- This compound: 436.7 μg/mL

- Comparison with Benzyl Cinnamate: 0.07 μg/mL

This indicates that while this compound has some toxicity, it is significantly lower than other compounds like benzyl cinnamate, suggesting potential for safe applications .

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-13,17H,7,9,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXKQELDKDGFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884476 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10482-79-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.